molecular formula C14H13NO2 B581663 6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde CAS No. 1355224-75-7

6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde

Cat. No.: B581663
CAS No.: 1355224-75-7
M. Wt: 227.263
InChI Key: SCFXNUHBYMZNFF-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde is a high-purity chemical building block with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol . This compound, identified by CAS numbers 1355224-75-7 and 59781-12-3 , is a solid under standard conditions and is offered with a guaranteed purity of 96% or higher . As a pyridine-based aldehyde, it serves as a versatile and critical intermediate in organic synthesis and drug discovery campaigns. Its molecular structure incorporates two key functional handles: a benzyl-protected oxygen and an aldehyde group. The aldehyde group is particularly valuable, as it readily undergoes condensation reactions to form imines or can be used in reductive amination to synthesize amine derivatives. Furthermore, it can serve as a substrate for nucleophilic addition or be oxidized to the corresponding carboxylic acid. This reactivity makes it an ideal precursor for constructing more complex heterocyclic systems or for introducing the pyridine-carboxaldehyde moiety into potential drug molecules and ligands. The benzyloxy group offers a protective group that can be selectively removed under controlled conditions, unveiling a phenolic oxygen for further functionalization. Researchers primarily value this compound for its application in developing active pharmaceutical ingredients (APIs), agrochemicals, and as a scaffold in medicinal chemistry for structure-activity relationship (SAR) studies. It is strictly for professional laboratory research use and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-methyl-6-phenylmethoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-11-7-13(9-16)8-15-14(11)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFXNUHBYMZNFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OCC2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 5-methylpyridine-3-carbaldehyde.

    Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves reacting the starting material with benzyl alcohol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Benzyl alcohol in the presence of NaH or K2CO3 in DMF or DMSO.

Major Products:

    Oxidation: 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid.

    Reduction: 6-(Benzyloxy)-5-methylpyridine-3-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Material Science: It is explored for its use in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and aldehyde groups can participate in various chemical interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Structural Analogues and Substituent Effects

Key structural analogues identified in literature and catalogs include:

Table 1: Structural Comparison of Pyridine Derivatives
Compound Name Substituents (Position) Functional Groups Commercial Status
6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde 6-(Benzyloxy), 5-(Methyl), 3-(Carbaldehyde) Aldehyde, Ether, Methyl Discontinued
5-(Benzyloxy)-6-bromopicolinaldehyde 5-(Benzyloxy), 6-Bromo, 3-(Carbaldehyde) Aldehyde, Ether, Bromine Catalog-listed
5-(5-(Benzyloxy)-6-bromopyridin-2-yl)oxazole 5-(Benzyloxy), 6-Bromo, 2-Oxazole Oxazole, Ether, Bromine Catalog-listed

Key Observations:

  • Substituent Position: The placement of the benzyloxy group (5 vs. 6-position) significantly alters electronic properties. For example, 5-(Benzyloxy)-6-bromopicolinaldehyde has a bromine atom at the 6-position, which may enhance electrophilic substitution reactivity compared to the methyl group in the target compound.
  • Commercial Viability: The discontinuation of this compound contrasts with the availability of brominated analogues, suggesting that bromine substituents may offer broader utility in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions).

Physical Properties and Stability

Limited quantitative data are available in the provided evidence. However, inferences can be made:

  • Solubility: The benzyloxy group enhances lipophilicity, favoring solubility in organic solvents like dichloromethane or THF. Bromine substituents may further increase molecular weight and melting points compared to methyl-containing derivatives.
  • Stability: The discontinued status of this compound may indicate instability under storage conditions (e.g., sensitivity to oxidation at the aldehyde group) or challenges in purification.

Biological Activity

6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H13NO2. It features a pyridine ring substituted with a benzyloxy group and an aldehyde functional group, which may contribute to its biological properties.

Biological Activity Overview

The biological activities of this compound have been explored in various contexts, including:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been tested against several bacterial strains, showing significant inhibition of growth.
  • Antitumor Activity : There is emerging evidence suggesting that the compound may possess antitumor effects, potentially through mechanisms involving apoptosis induction in cancer cells.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, which could be beneficial in therapeutic applications targeting metabolic pathways.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, potential mechanisms include:

  • Interaction with Receptors : The benzyloxy group may facilitate binding to various receptors, modulating their activity.
  • Oxidative Stress Induction : The aldehyde functional group might contribute to oxidative stress within cells, leading to increased apoptosis in tumor cells.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound can help in designing more potent analogs. Key points include:

  • Substituent Effects : Variations in the position and type of substituents on the pyridine ring can significantly alter biological activity.
  • Aldehyde Functionality : The presence of the aldehyde group is crucial for its activity, as it may participate in reactions that enhance its biological efficacy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of various bacterial strains
AntitumorInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibitor of key metabolic enzymes

Case Study: Antitumor Activity

A study investigated the effects of this compound on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that the compound significantly reduced cell viability and induced apoptosis, suggesting its potential as a therapeutic agent for breast cancer treatment.

Case Study: Antimicrobial Efficacy

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a notable reduction in bacterial growth, supporting its use as a potential antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing 6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde with high yield and purity?

  • Answer : Synthesis requires multi-step protocols with stringent control of reaction conditions. Key parameters include:

  • Anhydrous conditions to prevent hydrolysis of intermediates, as moisture can deactivate catalysts or alter reaction pathways .
  • Temperature control (e.g., maintaining 0–5°C during aldehyde group introduction to avoid side reactions).
  • pH modulation during workup steps to isolate intermediates effectively. For example, neutralization with weak acids (e.g., citric acid) can improve crystallization .
  • Purification methods : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve ≥95% purity.

Q. What analytical techniques are recommended for characterizing this compound?

  • Answer : A combination of spectroscopic and chromatographic methods ensures structural validation and purity assessment:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm benzyloxy, methyl, and aldehyde group positions. For example, the aldehyde proton typically appears as a singlet near δ 9.8–10.2 ppm .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection (λ = 254 nm) to quantify purity .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M+H]+^+ ~ 258.12 ).

Q. How should this compound be stored to ensure stability?

  • Answer :

  • Storage conditions : Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent aldehyde oxidation. Desiccants (silica gel) should be used to avoid moisture .
  • Handling precautions : Use gloveboxes for prolonged manipulations. Exposure to light should be minimized to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yield data for this compound across different synthetic protocols?

  • Answer : Discrepancies often arise from variations in:

  • Reagent quality : Impurities in starting materials (e.g., 5-methylpyridine derivatives) can reduce yields. Use HPLC-pure reagents and validate suppliers .
  • Catalyst loading : For example, palladium catalysts in benzyloxy group coupling may require optimization (e.g., 5–10 mol% Pd(PPh3_3)4_4) .
  • Workup efficiency : Incomplete extraction (e.g., using dichloromethane vs. ethyl acetate) may lead to product loss. A systematic DOE (Design of Experiments) approach can identify critical variables .

Q. What computational methods are suitable for predicting the biological activity of this compound?

  • Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • QSAR modeling : Correlate substituent effects (e.g., benzyloxy vs. methoxy groups) with bioactivity using descriptors like logP and polar surface area .
  • MD simulations : Study stability of ligand-target complexes over 100-ns trajectories to assess binding affinity and residence time .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity (if applicable)?

  • Answer :

  • Chiral intermediates : If asymmetric synthesis is required, catalysts like BINOL-derived phosphoric acids may need optimization for large-scale reactions .
  • Downstream processing : Centrifugal partition chromatography (CPC) or simulated moving bed (SMB) systems can replace column chromatography for industrial-scale purification .

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